Chemical Identity and Structural Characteristics of Dibromsalan
Dibromsalan is systematically identified as 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, reflecting the precise positioning of its constituent atoms and functional groups. Its molecular formula is C₁₃H₉Br₂NO₂, yielding a molecular weight of 371.02 g/mol [5] [9]. This places it within the broader family of salicylanilides, characterized by a benzamide backbone linking a salicylic acid-derived moiety (Ring A) and an aniline-derived moiety (Ring B).
- Core Structure and Bonding: The molecule features two aromatic rings interconnected by an amide (-C(=O)-NH-) linkage. Ring A (salicylate portion) incorporates a phenolic hydroxyl group (-OH) at the ortho (2-) position relative to the amide carbonyl, and a bromine atom at the meta (5-) position. Ring B (aniline portion) carries a bromine atom at the para (4'-) position relative to the amide nitrogen [8] [10]. This specific bromination pattern (4',5-dibromo) is central to its biological activity profile and distinguishes it from congeners like tribromsalan or metabromsalan.
- Molecular Geometry and Electronic Features: The ortho-hydroxy group on Ring A enables intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen (O-H⋯O=C), forming a pseudo-six-membered ring. This interaction significantly influences the molecule's planarity, electronic distribution, dipole moment, and overall conformational stability . The presence of two electronegative bromine atoms contributes to the molecule's relatively high lipophilicity, quantified by an XLogP3 value of 4.7 . This high lipophilicity facilitates interaction with biological membranes.
- Solid-State Properties and Identification: Dibromsalan presents as a white to off-white crystalline solid. It exhibits a relatively high melting point of 241.5 °C , consistent with its polar functional groups and capacity for intermolecular interactions (e.g., hydrogen bonding via amide and phenol groups). Its spectral fingerprints include characteristic infrared (IR) absorptions for the bonded O-H stretch, amide C=O stretch, and N-H bend, alongside specific patterns in nuclear magnetic resonance (NMR) spectra (e.g., ¹³C NMR signals for the carbonyl carbon and bromine-substituted aromatic carbons) [9]. Key identifiers are consolidated below.
Table 1: Fundamental Chemical Identifiers and Physicochemical Properties of Dibromsalan
Property | Value | Source/Reference |
---|
Systematic Name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [5] [8] |
CAS Registry Number | 87-12-7 | [5] [8] |
Molecular Formula | C₁₃H₉Br₂NO₂ | [5] [8] |
Molecular Weight | 371.02 g/mol | [5] [8] |
Canonical SMILES | OC1=CC=C(Br)C=C1C(=O)NC2=CC=C(Br)C=C2 | [8] |
InChI Key | CTFFKFYWSOSIAA-UHFFFAOYSA-N | [8] [9] |
Melting Point | 241.5 °C | |
XLogP3 | 4.7 | |
Hydrogen Bond Donor Count | 2 (Phenolic OH, Amide NH) | |
Hydrogen Bond Acceptor Count | 2 (Amide C=O, Phenolic O) | |
Historical Development and Early Anti-Infective Applications
Dibromsalan emerged during a period of intense exploration of halogenated phenols and anilides for antimicrobial applications, particularly in the 1950s and 1960s. Synthesized as part of efforts to enhance the potency of the simpler salicylanilide scaffold, its dual bromine substitution was strategically designed to boost lipid solubility and membrane-disrupting capabilities, targeting a broad spectrum of pathogens [5] [6].
- Initial Antimicrobial Screening: Early in vitro investigations demonstrated that Dibromsalan possessed significant activity against a range of bacteria and fungi. This included both Gram-positive and Gram-negative bacteria, although potency varied considerably between species and strains. Notably, research programs actively screened it against Mycobacterium tuberculosis (the causative agent of tuberculosis) and Mycobacterium leprae (causing leprosy), reflecting the urgent need for novel chemotherapeutics against these challenging chronic infections during that era. Activity against yeasts like Candida albicans (candidiasis) was also documented [5].
- Mechanism of Action Hypotheses: While the precise mechanism underlying Dibromsalan's antimicrobial effects was never definitively established, contemporary research proposed several plausible theories. The prevailing hypotheses centered on its ability to disrupt microbial cell membranes due to its high lipophilicity, potentially leading to leakage of cellular contents and loss of membrane potential. Alternative or complementary mechanisms suggested inhibition of essential microbial enzymes, possibly through interactions with critical cysteine residues or metal cofactors within enzymatic active sites. This proposed inhibition could disrupt vital metabolic pathways like energy production or biosynthesis .
- Translation to Potential Uses and Limitations: Based on its in vitro profile, Dibromsalan was explored for several potential therapeutic and non-therapeutic applications:
- Topical Anti-infective: Investigated as an ingredient in soaps, antiseptic washes, and medicated creams for skin disinfection and treatment of superficial infections [5] [7].
- Systemic Chemotherapeutic Agent: Studied for serious systemic infections like tuberculosis and leprosy .
- Veterinary Antiparasitic: Explored, sometimes in combination with other agents (e.g., parbendazole), for treating parasitic infections in livestock, such as fascioliasis (liver fluke) in sheep [5].
- Decline and Regulatory Action: Despite promising in vitro results, the translation of Dibromsalan into successful clinical or widespread commercial anti-infective agents faced significant hurdles. Mixed efficacy results in more complex in vivo models or early human trials, coupled with the emergence of a critical safety concern – its potent photosensitizing potential causing severe photodermatitis – ultimately curtailed its development as a systemic drug and severely restricted its topical use [5] [7]. By the mid-1970s, regulatory bodies recognized the significant risk posed by halogenated salicylanilides like Dibromsalan when used topically. This led to the US FDA explicitly banning Dibromsalan (along with tribromsalan, metabromsalan, and tetrachlorosalicylanilide - TCSA) as an ingredient in any cosmetic product effective December 1, 1975, deeming them "deleterious substances" causing "disabling skin disorders" [7]. This regulatory action marked the effective end of its commercial use in personal care products.
Table 2: Historical Trajectory and Anti-infective Scope of Dibromsalan
Period/Era | Key Developments & Findings | Target Pathogens/Applications | Outcome/Limitations |
---|
1950s-1960s | Synthesis & Initial Screening; Explored as topical and systemic agent | Broad-spectrum bacteria, Fungi, M. tuberculosis, M. leprae, Candida spp. | Demonstrated in vitro activity; Mixed results in vivo; Photosensitivity identified |
1960s-1970s | Incorporated into some commercial soaps/disinfectants; Vet use explored | Skin microbiota; Parasites (e.g., Fasciola hepatica in sheep) | Gained limited topical/vet use; Photosensitivity reports increased |
Post-1975 | FDA Ban in Cosmetics (CFR 700.15) | N/A | Removal from cosmetic & topical OTC anti-infective markets; Restricted to research |
Position Within the Halogenated Salicylanilide Class
Dibromsalan is a defined member of the halogenated salicylanilide chemical family. This class comprises derivatives of salicylanilide (2-hydroxy-N-phenylbenzamide) where one or more hydrogen atoms on the aromatic rings are replaced by halogens (primarily chlorine, bromine, or iodine). Its specific position is characterized by its bromination pattern (4',5-dibromo) and its resulting biological and physicochemical profile relative to other prominent members of the class [7] [10].
- Shared Core Pharmacophore: All halogenated salicylanilides share the fundamental structure of salicylanilide. The salicyloyl moiety (Ring A) and the anilide moiety (Ring B) are essential for the characteristic biological activities observed across the class, primarily antimicrobial and anthelmintic effects. The ortho-hydroxyamide group is crucial for intramolecular hydrogen bonding and metal chelation potential [10].
- Impact of Halogenation Pattern: The type, number, and position of halogen substituents dramatically influence the biological properties, potency, and toxicity profile of individual salicylanilides:
- Dibromsalan (4',5-dibromo): Possesses bromine atoms on Ring B (para position) and Ring A (meta position). Known for broad-spectrum in vitro antimicrobial activity and significant photosensitizing potential [7].
- Tribromsalan (3,4',5-tribromo): Features an additional bromine atom at the 3-position on Ring A. Also a potent photosensitizer with antimicrobial uses historically, sharing Dibromsalan's regulatory ban in cosmetics [7].
- Metabromsalan (3,5-dibromo): Brominated only on Ring A (meta positions). Retained antimicrobial properties but was similarly withdrawn from topical use due to photosensitization [7].
- Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide): A chlorinated and nitrated derivative. Unlike the brominated variants, it found sustained clinical success as a potent anthelmintic, particularly against tapeworms, and exhibits minimal photosensitizing risk [10].
- Oxyclozanide & Rafoxanide: Chlorinated and iodinated salicylanilides, respectively. Primarily developed and used as veterinary flukicides (against liver flukes) [10].
- Distinguishing Features of Dibromsalan: Within this class, Dibromsalan's defining characteristics are:
- Its specific dibromination pattern (4',5-).
- Its historical profile as a broad-spectrum antimicrobial with significant activity against bacteria and fungi in vitro.
- Its notorious role as a potent photosensitizer, which directly led to its regulatory removal from topical anti-infective and cosmetic applications [7]. This photosensitizing property, while shared with tribromsalan and metabromsalan, distinguishes it from the therapeutically successful anthelmintic salicylanilides like niclosamide, oxyclozanide, and rafoxanide, which lack this significant adverse effect profile.
- Its current status as a compound of research interest rather than clinical use, focusing on its mechanism, potential repurposing against resistant pathogens, and as a model for prodrug design or novel antimicrobial scaffolds .